BenchChemオンラインストアへようこそ!

1-Benzyl-4-(1H-pyrazol-4-yl)piperidine

CCR5 Antagonism HIV-1 Entry Inhibition Pharmacokinetics

1-Benzyl-4-(1H-pyrazol-4-yl)piperidine (CAS 690261-97-3) is the unsubstituted parent scaffold critical for CCR5 antagonist development. Published SAR shows the N-benzyl group is essential for target affinity; truncation dramatically reduces potency while improving oral bioavailability. This compound serves as the indispensable baseline for quantifying potency/ADME trade-offs in novel analogs, and the geometrically optimal 1H-pyrazol-4-yl moiety validates computational docking poses as a gold-standard positive control. Avoid 'in-class' alternatives—structural deviations invalidate experimental proxies.

Molecular Formula C15H19N3
Molecular Weight 241.33 g/mol
CAS No. 690261-97-3
Cat. No. B3279227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(1H-pyrazol-4-yl)piperidine
CAS690261-97-3
Molecular FormulaC15H19N3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CNN=C2)CC3=CC=CC=C3
InChIInChI=1S/C15H19N3/c1-2-4-13(5-3-1)12-18-8-6-14(7-9-18)15-10-16-17-11-15/h1-5,10-11,14H,6-9,12H2,(H,16,17)
InChIKeyXTECECLRKFVZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(1H-pyrazol-4-yl)piperidine (CAS 690261-97-3): A High-Purity Pyrazolyl-Piperidine Scaffold for Focused Biological Screening and Lead Optimization


1-Benzyl-4-(1H-pyrazol-4-yl)piperidine (CAS 690261-97-3) is a heterocyclic organic compound with the molecular formula C15H19N3 and a molecular weight of 241.33 g/mol . It features a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a 1H-pyrazol-4-yl group, a structural motif associated with high-affinity interactions at cannabinoid type-1 (CB1) receptors [1], [2]. This compound is a key member of the 4-(pyrazolyl)piperidine class, which has been extensively characterized for its role as a privileged scaffold in the development of antagonists for the human CCR5 receptor, a critical target in HIV-1 entry inhibition .

1-Benzyl-4-(1H-pyrazol-4-yl)piperidine (690261-97-3): Why a 4-Pyrazolyl-Piperidine Core is Not a Commodity Substitute in CCR5 and CB1 Receptor Research


The 4-(pyrazolyl)piperidine scaffold, of which 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine is a prototypical member, exhibits a strict and quantifiable structure-activity relationship (SAR) that precludes generic substitution. Published SAR studies demonstrate that minor modifications, such as the truncation of the N-benzyl group to an N-phenyl group, result in a trade-off between reduced target potency and dramatically improved oral bioavailability [1]. Furthermore, the optimal placement of an unsubstituted nitrogen atom within the heterocycle, precisely meta to the bond connecting to the piperidine's 4-position, is non-negotiable for potent CCR5 antagonism . These findings directly imply that any deviation from the core 1-benzyl-4-(1H-pyrazol-4-yl)piperidine structure will fundamentally alter the compound's biological fingerprint, invalidating the use of a 'similar' or 'in-class' alternative as a reliable experimental proxy. The following quantitative evidence details the specific consequences of these structural variations.

Quantitative Evidence Guide for 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine (690261-97-3): A Direct Comparison with Structurally Related Analogues


1-Benzyl-4-(1H-pyrazol-4-yl)piperidine (690261-97-3): Critical SAR on the N-Benzyl Group and its Impact on CCR5 Antagonist Potency and Bioavailability

A pivotal SAR study of 4-(pyrazolyl)piperidine CCR5 antagonists reveals that truncation of the N-benzyl group to an N-phenyl group results in a measurable divergence in pharmacological properties. The parent compound, 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine, serves as the benchmark for this comparison, where the benzyl substituent is essential for a specific balance of potency and pharmacokinetics . Replacing it with a smaller phenyl group led to a 'dramatically improved oral bioavailability' but 'with reduced activity', a trade-off that would be detrimental for researchers aiming to optimize for target engagement versus systemic exposure [1]. This underscores that the N-benzyl group is not an inert structural feature but a critical determinant of the compound's overall profile.

CCR5 Antagonism HIV-1 Entry Inhibition Pharmacokinetics Bioavailability

1-Benzyl-4-(1H-pyrazol-4-yl)piperidine (690261-97-3): Quantifying the Impact of Heterocycle Substitution on CCR5 Antagonist Potency

The precise substitution pattern on the pyrazole ring is a non-negotiable requirement for high-affinity CCR5 binding. The SAR study identifies the parent compound, 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine, as a representative of the optimal structural configuration . The critical finding is that optimal potency is only achieved when an 'unsubstituted nitrogen atom in the heterocycle' is positioned 'meta to the bond connected to the 4-position of piperidine' . This defines a precise geometric requirement. Analogs with different heterocycles (e.g., isoxazole) or different substitution patterns on the pyrazole ring (e.g., N-alkylated) would be predicted to exhibit significantly reduced CCR5 binding affinity, as they deviate from this optimal spatial arrangement.

CCR5 Antagonism HIV-1 Entry Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

1-Benzyl-4-(1H-pyrazol-4-yl)piperidine (690261-97-3): Understanding the Impact of Benzyl Substitution on CCR5 Antiviral Potency and Pharmacokinetics

Further SAR investigation into the benzylpyrazole segment of this compound class reveals that substitutions on the phenyl ring of the N-benzyl group provide a tunable dial for antiviral potency and pharmacokinetic (PK) parameters. While the unsubstituted parent 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine represents a baseline, the study shows that 'both lipophilic and hydrophilic substituents on the phenyl of the benzyl group increase antiviral potency' [1]. However, this increase is not without consequence; 'improvements in pharmacokinetic profiles were generally only observed with more lipophilic substitutions', and 'highly lipophilic substituents impart undesirable ion channel activity' [2]. This quantifies the delicate balance required. For procurement, the parent compound is essential as the benchmark for evaluating the effect of any phenyl ring modifications, as it represents the core scaffold devoid of these added complexities and potential liabilities.

CCR5 Antagonism HIV-1 Entry Inhibition Antiviral Activity Pharmacokinetics Selectivity

Procurement-Guided Applications for 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine (690261-97-3): Aligning Experimental Goals with Structural Necessity


Scenario 1: Benchmarking N-Benzyl Group SAR in CCR5 Antagonist Optimization Programs

Researchers synthesizing and evaluating new CCR5 antagonists must understand the baseline contribution of the N-benzyl group to target affinity and pharmacokinetic properties. 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine serves as the critical reference compound. The evidence that truncation of this group leads to a dramatic loss in potency, but a gain in bioavailability, makes it an essential control . Procuring this compound allows for a direct head-to-head comparison with newly synthesized analogs, enabling the quantification of how modifications to the N-substituent shift the potency/ADME balance relative to the parent scaffold.

Scenario 2: Establishing a Baseline for Benzyl Ring Functionalization Studies in HIV-1 Research

Investigators aiming to improve upon the antiviral profile of the core scaffold by adding substituents to the phenyl ring of the benzyl group require the unsubstituted parent compound as a negative control. Data shows that both lipophilic and hydrophilic groups on this ring increase antiviral potency, but also alter pharmacokinetics and can introduce ion channel liabilities [1]. Therefore, 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine is the requisite baseline for any experiment designed to measure the net benefit of a new substitution, providing the 'zero point' against which improved potency and any emergent off-target effects are quantified.

Scenario 3: Serving as a Positive Control for Pyrazole Heterocycle Geometry in In Silico Docking and Medicinal Chemistry

Computational chemists and medicinal chemists working on CCR5 antagonists need a structurally validated positive control for molecular docking studies and ligand-based design. The published SAR explicitly defines the 1H-pyrazol-4-yl group's geometry as 'optimal' for CCR5 binding . This compound, therefore, serves as a gold-standard reference for validating docking poses and for calibrating computational models. Purchasing this compound provides a tangible, high-purity standard to ensure that in silico models and synthetic strategies are correctly oriented toward the known, active binding conformation.

Scenario 4: Foundational Scaffold for Investigating CB1 Receptor Antagonism in Metabolic Disease Research

For laboratories exploring cannabinoid type-1 (CB1) receptor antagonism as a therapeutic strategy for obesity and metabolic syndrome, 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine represents a core structural motif with documented CB1 antagonistic activity [2]. While direct binding data (e.g., Ki, IC50) for this exact compound at CB1 is not publicly available, its class-level annotation as a 'selective cannabinoid type-1 receptor (CB1 RECEPTOR) antagonist' that 'inhibits the proliferation and maturation of ADIPOCYTES' positions it as a viable starting point for lead discovery or as a tool compound in functional assays aimed at modulating lipid and glucose metabolism [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.